
2,2-Dicyclopropylmorpholine
Overview
Description
“2,2-Dicyclopropylmorpholine” is a chemical compound with the CAS Number: 1864222-83-2 . It has a molecular weight of 167.25 and its IUPAC name is 2,2-dicyclopropylmorpholine .
Molecular Structure Analysis
The InChI code for “2,2-Dicyclopropylmorpholine” is 1S/C10H17NO/c1-2-8(1)10(9-3-4-9)7-11-5-6-12-10/h8-9,11H,1-7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2,2-Dicyclopropylmorpholine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Stereochemistry
- A study explored the synthesis of bicyclo analogues of 2-phenylmorpholines, including 2,2-dicyclopropylmorpholine derivatives, evaluating their anti-tetrabenazine activity in mice. These compounds were synthesized using 2-bromopropio-phenone and various amino alcohols, demonstrating potential in pharmacological research (Boswell et al., 1997).
Agricultural Applications
- 2,2-Dicyclopropylmorpholine derivatives have been synthesized for potential use as plant growth regulators. This was demonstrated through the synthesis of 2,2-dialkyl-1-aminocyclopropanecarboxylic acids from α-chloro ketimines, highlighting their relevance in agricultural chemistry (Kimpe et al., 1990).
Conformational Studies in Drug Design
- The cyclopropane ring, a key feature of 2,2-dicyclopropylmorpholine, is used in drug design to restrict the conformation of biologically active compounds. This approach was utilized in the synthesis of chiral cyclopropane units, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, to study histamine analogues (Kazuta et al., 2002).
Electrochemical Studies
- In electrochemistry, 2,2-dicyclopropylmorpholine derivatives have been studied for their redox behaviors. An example is the investigation of 1,3-dioxolo[4,5-g]pyrido[2,3-b]quinoxaline, a compound with a similar bicyclic structure, highlighting the diverse applications of such compounds in electrochemical research (Shah et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2,2-dicyclopropylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-8(1)10(9-3-4-9)7-11-5-6-12-10/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFUZBGFRJWLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CNCCO2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dicyclopropylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




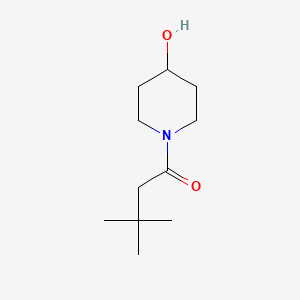

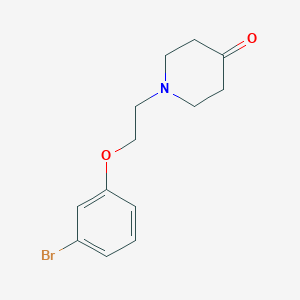

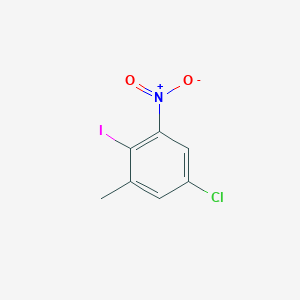


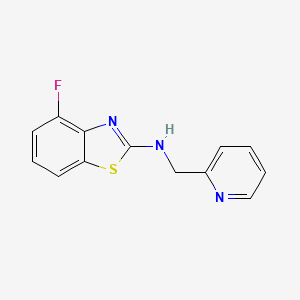

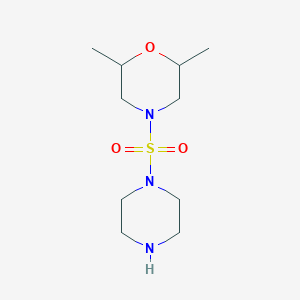
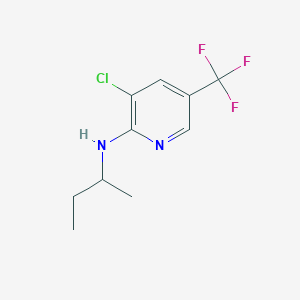
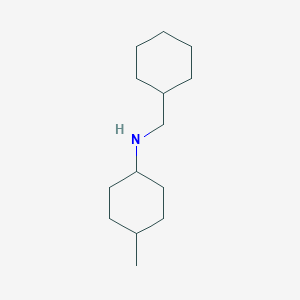
amine](/img/structure/B1461812.png)